Isogarciniaxanthone E

Description

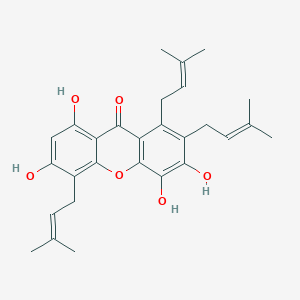

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHRYXGQWSJKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isogarciniaxanthone E: A Technical Overview of its Natural Source, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogarciniaxanthone E is a xanthone derivative isolated from the plant species Garcinia xanthochymus. This document provides a comprehensive technical guide on its natural source, available data on its natural abundance, detailed experimental protocols for its isolation and analysis, and an exploration of its role in promoting neurite outgrowth. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a recognized natural product found within the plant Garcinia xanthochymus, a member of the Clusiaceae (Guttiferae) family.[1] This plant is distributed throughout tropical regions of Asia and has been a source of various bioactive compounds, including a rich diversity of xanthones.[1] Phytochemical investigations have identified this compound as one of the constituents of this species.

While Garcinia xanthochymus is the established source of this compound, specific quantitative data regarding its natural abundance in different parts of the plant (such as the fruit, bark, leaves, or roots) is not extensively documented in publicly available literature. General phytochemical studies of Garcinia xanthochymus have confirmed the presence of numerous xanthones, but have not provided specific yields or concentrations for this compound.[2] Further quantitative analysis using techniques like UPLC-MS/MS would be required to determine the precise concentration of this compound in various tissues of the plant. Such studies are crucial for assessing the viability of Garcinia xanthochymus as a practical source for the large-scale isolation of this compound.

Table 1: Quantitative Data on this compound Abundance

| Plant Part | Method of Quantification | Abundance (e.g., % dry weight, µg/g) | Reference |

| Garcinia xanthochymus (specific part not detailed) | Not Specified | Data Not Available | [1] |

Note: The table highlights the current gap in quantitative data for this compound's natural abundance.

Experimental Protocols

Isolation of this compound from Garcinia xanthochymus

Materials:

-

Dried and powdered plant material from Garcinia xanthochymus (e.g., bark, fruit pericarp)

-

Solvents: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), methanol (MeOH), acetone

-

Silica gel for column chromatography (e.g., 70-230 mesh)

-

Sephadex LH-20

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material sequentially with solvents of increasing polarity, starting with n-hexane to remove nonpolar constituents, followed by dichloromethane, ethyl acetate, and finally methanol. This can be performed at room temperature with agitation for 24-48 hours for each solvent.

-

Alternatively, a Soxhlet extraction can be employed for more exhaustive extraction.

-

Concentrate the extracts under reduced pressure using a rotary evaporator to obtain crude extracts.

-

-

Preliminary Fractionation:

-

The ethyl acetate or dichloromethane extract, which is likely to contain xanthones, is subjected to preliminary fractionation.

-

Perform vacuum liquid chromatography (VLC) or open column chromatography on silica gel using a gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

-

Column Chromatography:

-

Collect fractions from the preliminary separation and monitor them by TLC.

-

Pool fractions showing similar TLC profiles.

-

Subject the xanthone-rich fractions to repeated column chromatography on silica gel, using isocratic or gradient elution with solvent systems such as hexane-ethyl acetate or chloroform-methanol mixtures to isolate fractions containing this compound.

-

-

Purification:

-

Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the eluent to remove polymeric and other impurities.

-

Final purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with literature data.

-

Quantification of this compound

A validated analytical method for the precise quantification of this compound in plant extracts is essential. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.

Instrumentation:

-

UPLC system with a binary solvent manager and autosampler

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Extract a known weight of the dried plant material using an optimized extraction method (e.g., ultrasonication or accelerated solvent extraction with methanol or ethyl acetate).

-

Filter the extract through a 0.22 µm syringe filter before injection into the UPLC system.

-

-

UPLC-MS/MS Conditions (Hypothetical Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Ionization Mode: Positive or negative electrospray ionization (ESI)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.

-

Quantify this compound in the plant extracts by comparing their peak areas to the calibration curve.

-

Biological Activity: Enhancement of Neurite Outgrowth

This compound has been identified as a compound that enhances Nerve Growth Factor (NGF)-mediated neurite outgrowth. Neurite outgrowth is a fundamental process in neuronal development and regeneration, involving the extension of axons and dendrites.

Signaling Pathways in NGF-Mediated Neurite Outgrowth

NGF initiates its effects by binding to the TrkA receptor tyrosine kinase on the cell surface. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that are crucial for neurite outgrowth. Two of the most well-characterized pathways are the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a key regulator of cell survival, growth, and differentiation. In the context of neurite outgrowth, activation of this pathway is known to be involved.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade activated by NGF that plays a significant role in promoting neurite elongation and neuronal differentiation.

The precise mechanism by which this compound potentiates NGF-mediated neurite outgrowth is not yet fully elucidated. It is hypothesized that it may act at one or more points within these signaling cascades to amplify the signal originating from the activated TrkA receptor.

Experimental Workflow for Assessing Neurite Outgrowth

The effect of this compound on neurite outgrowth is typically assessed using in vitro cell culture models, such as the PC12 cell line, which differentiates into neuron-like cells in the presence of NGF.

Proposed Signaling Pathway

The following diagram illustrates the general NGF-mediated signaling pathways leading to neurite outgrowth and the potential point of intervention for this compound.

Conclusion and Future Directions

This compound, a natural product from Garcinia xanthochymus, presents a promising scaffold for the development of therapeutic agents that promote neuronal health and regeneration. Its ability to enhance NGF-mediated neurite outgrowth warrants further investigation into its precise mechanism of action. Future research should focus on:

-

Quantitative Analysis: A thorough investigation into the natural abundance of this compound in different parts of Garcinia xanthochymus at various stages of growth to identify the most abundant source.

-

Protocol Optimization: Development and validation of a standardized and efficient protocol for the isolation and purification of this compound.

-

Mechanism of Action: Detailed molecular studies to elucidate the specific targets and signaling pathways through which this compound potentiates NGF-induced neurite outgrowth. This could involve studies on its direct interaction with the TrkA receptor or its effects on downstream signaling components.

-

In Vivo Studies: Evaluation of the efficacy of this compound in animal models of neurodegenerative diseases or nerve injury to assess its therapeutic potential.

A deeper understanding of this compound's chemistry and biology will be instrumental for its potential translation into novel neuroprotective or neuro-regenerative therapies.

References

Isogarciniaxanthone E: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogarciniaxanthone E is a prenylated xanthone isolated from the wood of Garcinia xanthochymus.[1][2] This natural compound has garnered interest within the scientific community for its potential neurotrophic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its role in promoting neurite outgrowth. Detailed experimental protocols and a summary of its presumed signaling pathway are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound is characterized by a xanthone core substituted with four hydroxyl groups and three prenyl (3-methyl-2-butenyl) groups. Its systematic name is 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂O₆ | [3] |

| Molecular Weight | 464.55 g/mol | [3] |

| IUPAC Name | 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | [1] |

| CAS Number | 659747-28-1 | [3] |

Table 2: Spectroscopic Data for this compound

While specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data from the original isolating publication by Chanmahasathien et al. (2003) were not publicly available in the conducted search, the structure was confirmed by such spectroscopic analyses.[1][2] Researchers should refer to this primary literature for detailed spectral assignments.

| Spectroscopic Data | Description |

| ¹H-NMR | Data would confirm the presence and chemical environment of all protons, including those on the aromatic rings, hydroxyl groups, and prenyl side chains. |

| ¹³C-NMR | Data would identify all 28 carbon atoms in the molecule, distinguishing between aromatic, olefinic, and aliphatic carbons. |

| Mass Spectrometry | High-resolution mass spectrometry would confirm the elemental composition and exact mass of the molecule, supporting the proposed molecular formula. |

Biological Activity: Enhancement of Neurite Outgrowth

The primary reported biological activity of this compound is its ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells, a cell line derived from a rat pheochromocytoma that is a well-established model for studying neuronal differentiation.[1]

Table 3: Quantitative Biological Activity of this compound

| Assay | Cell Line | Conditions | Result | Source |

| Neurite Outgrowth | PC12D | 3 µM this compound in the presence of NGF | Marked enhancement of neurite outgrowth | [1][2] |

No further quantitative biological activity data, such as IC₅₀ values for cytotoxicity or other bioactivities, were found for this compound in the conducted search.

Experimental Protocols

Neurite Outgrowth Assay in PC12D Cells

The following is a generalized protocol based on standard methods for assessing neurite outgrowth in PC12 cells, as specific details from the original study on this compound were not available.

1. Cell Culture and Plating:

- PC12D cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

- For the assay, cells are seeded in collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.

2. Treatment:

- After 24 hours of incubation, the medium is replaced with a low-serum medium (e.g., 1% horse serum).

- Cells are treated with a suboptimal concentration of Nerve Growth Factor (NGF).

- This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the treatment wells at the desired concentrations (e.g., 3 µM). Control wells receive the vehicle alone.

3. Incubation:

- The cells are incubated for a period of 48 to 72 hours to allow for neurite extension.

4. Staining and Imaging:

- Following incubation, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

- The cells are then stained with a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. The nuclei can be counterstained with DAPI.

- Images of the cells are captured using a fluorescence microscope.

5. Quantification:

- Neurite length and the percentage of neurite-bearing cells are quantified using image analysis software (e.g., ImageJ or a high-content imaging system). A neurite-bearing cell is typically defined as a cell with a process at least twice the length of its cell body diameter.

Signaling Pathway

This compound enhances NGF-mediated neurite outgrowth, suggesting its mechanism of action involves the potentiation of the NGF signaling cascade. The canonical NGF signaling pathway in PC12 cells is initiated by the binding of NGF to its high-affinity receptor, TrkA. This binding event triggers the dimerization and autophosphorylation of TrkA, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and differentiation.

Caption: Presumed signaling pathway for this compound-potentiated neurite outgrowth.

Experimental Workflow

The general workflow for investigating the effects of this compound on neurite outgrowth is outlined below.

Caption: General experimental workflow for neurite outgrowth assay.

Conclusion

This compound presents as a promising natural product with the ability to potentiate NGF-mediated neurite outgrowth. This guide consolidates the current knowledge of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in more complex neuronal models, and determine its potential for therapeutic applications in neurodegenerative diseases and nerve regeneration. The lack of extensive quantitative biological data highlights the need for further studies to characterize its bioactivity profile, including cytotoxicity and specificity.

References

The Neurotrophic Potential of Xanthones: A Technical Guide to their Interaction with the Nerve Growth Factor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents for neurodegenerative diseases has led to a growing interest in natural compounds with neurotrophic and neuroprotective properties. Among these, xanthones, a class of polyphenolic compounds predominantly found in the Garcinia genus, have emerged as promising candidates. While the neuroprotective effects of various xanthones are increasingly documented, their specific interactions with key neurotrophic pathways, such as the Nerve Growth Factor (NGF) signaling cascade, remain a critical area of investigation. This technical guide provides an in-depth overview of the current understanding of how xanthone derivatives, particularly those isolated from Garcinia xanthochymus, potentiate NGF-induced neuronal differentiation, offering insights into their potential as therapeutic leads.

Core Concept: Potentiation of NGF-Mediated Neurite Outgrowth

Nerve Growth Factor (NGF) is a well-characterized neurotrophin essential for the survival, development, and function of sensory and sympathetic neurons. A key biological effect of NGF is the induction of neurite outgrowth, a fundamental process in neuronal differentiation and regeneration. Research has shown that certain prenylated xanthones isolated from the wood of Garcinia xanthochymus can significantly enhance the neurite outgrowth-promoting activity of NGF in the rat pheochromocytoma cell line, PC12D.[1] This potentiation effect suggests that these xanthones may act as positive modulators of the NGF signaling pathway, making them attractive molecules for further investigation in the context of nerve repair and neuroprotection.

Quantitative Data on Xanthone-Induced Potentiation of NGF Activity

The following table summarizes the quantitative data on the potentiation of NGF-mediated neurite outgrowth in PC12D cells by three prenylated xanthones isolated from Garcinia xanthochymus.

| Compound | Chemical Structure | Concentration (µM) | NGF-Potentiating Activity (% of control with NGF alone) |

| Compound 1 (1,4,5,6-tetrahydroxy-7,8-di(3-methylbut-2-enyl)xanthone) | graph TD; A[OH] -- B((O)); B -- C[OH]; C -- D((O)); D -- E; E -- F[OH]; F -- G[OH]; G -- H; H -- I; I -- B; H -- J(CH3)2C=CH-CH2-; I -- K(CH3)2C=CH-CH2-; |

Note: The original study describes the activity as "markedly enhancing" without providing specific percentage values. The effect was observed at the specified concentrations in the presence of NGF.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for assessing the NGF-potentiating activity of xanthones.

PC12D Cell Neurite Outgrowth Assay[1]

-

Cell Culture:

-

PC12D cells, a subclone of PC12 cells, are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C.

-

-

Experimental Plating:

-

Cells are seeded in 24-well collagen-coated plates at a density of 2 x 10^4 cells/well.

-

The cells are allowed to attach for 24 hours before treatment.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing a suboptimal concentration of NGF (e.g., 1 ng/mL).

-

Test compounds (prenylated xanthones) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 10 µM, 30 µM).

-

A control group is treated with NGF and the vehicle (DMSO) alone.

-

A negative control group receives neither NGF nor the test compounds.

-

-

Incubation:

-

The treated cells are incubated for 48-72 hours to allow for neurite outgrowth.

-

-

Analysis of Neurite Outgrowth:

-

After incubation, the cells are observed under a phase-contrast microscope.

-

A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

-

The percentage of neurite-bearing cells is determined by counting at least 200 cells in randomly selected fields for each treatment condition.

-

The NGF-potentiating activity is calculated by comparing the percentage of neurite-bearing cells in the presence of both NGF and the test compound to the percentage in the presence of NGF alone.

-

Visualizing the Molecular Interactions

Hypothetical Signaling Pathway of Xanthone-Potentiated NGF Action

The precise molecular mechanism by which these xanthones enhance NGF signaling is yet to be fully elucidated. However, based on the known NGF signaling cascade, a putative pathway can be proposed. NGF initiates its effects by binding to the TrkA receptor, leading to its dimerization and autophosphorylation. This triggers downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation and survival. It is hypothesized that the prenylated xanthones may interact with components of this pathway to amplify the signal.

Caption: Putative NGF signaling pathway potentiated by xanthones.

Experimental Workflow for Screening Xanthones

The following diagram illustrates a typical workflow for identifying and characterizing xanthones with NGF-potentiating activity.

Caption: Workflow for identifying neurotrophic xanthones.

Conclusion and Future Directions

The available evidence strongly suggests that certain prenylated xanthones possess the ability to potentiate NGF-induced neurite outgrowth. This positions them as valuable lead compounds for the development of novel therapies for neurodegenerative diseases and nerve injury. However, the field is still in its nascent stages. Future research should focus on:

-

Elucidating the precise molecular targets of these xanthones within the NGF signaling pathway.

-

Conducting structure-activity relationship (SAR) studies to optimize the neurotrophic potency of xanthone derivatives.

-

Evaluating the efficacy of these compounds in in vivo models of neurodegeneration and nerve damage.

-

Investigating the potential synergistic effects of combining xanthones with NGF or other neurotrophic factors.

A deeper understanding of the interaction between xanthones and the NGF signaling pathway will be instrumental in harnessing their therapeutic potential for the benefit of patients with neurological disorders.

References

Preliminary Biological Screening of Isogarciniaxanthone E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogarciniaxanthone E is a xanthone derivative isolated from the fruit rind of the mangosteen (Garcinia mangostana). Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, presenting available data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in the current scientific literature, this guide leverages data from closely related and well-studied xanthones from the Garcinia genus to provide a foundational understanding of its potential biological activities.

Data Presentation: Biological Activities of Xanthones

The following tables summarize the quantitative data on the biological activities of various xanthones isolated from Garcinia species, which can serve as a reference for the expected potency of this compound.

Table 1: Cytotoxic Activity of Selected Garcinia Xanthones against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Garcinol | HCT-116 (Colon) | 3.2 - 21.4 | [1] |

| Garcinol | HL-60 (Leukemia) | - | [1] |

| Desoxymorellin | HeLa (Cervical) | 0.39 µg/mL | [1] |

| Rubraxanthone | 4T1 (Breast) | 10.96 | [2] |

| Pedunculaxanthone G | HepG2 (Liver) | 12.41 | [3] |

| Pedunculaxanthone G | A549 (Lung) | 16.51 | [3] |

| Pedunculaxanthone G | MCF-7 (Breast) | 15.45 | [3] |

| 7-O-demethyl mangostanin | CNE-1 (Nasopharyngeal) | 3.35 | [4] |

| 7-O-demethyl mangostanin | CNE-2 (Nasopharyngeal) | 4.01 | [4] |

| 7-O-demethyl mangostanin | A549 (Lung) | 4.84 | [4] |

Table 2: Anti-inflammatory Activity of Selected Garcinia Compounds

| Compound | Assay | Cell Line | IC50 (µM) / Inhibition | Reference |

| Garcinol | NO Production | RAW 264.7 | - | [5][6] |

| Mangostin | TNF-α, IL-6 expression | U939 | - | [1] |

| 3,4,5,6-tetrahydroxyxanthone | TNF-α, ICAM-1 | RAW 264.7 | - | [7] |

| β-mangostin | NO Production | RAW 264.7 | - | [7] |

Table 3: Antimicrobial Activity of Selected Garcinia Xanthones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| α-Mangostin | S. aureus | - | [8] |

| α-Mangostin | B. subtilis | - | [8] |

| Xanthone Derivatives | S. aureus ATCC 29213 | ≤ 3.125 | [9] |

| Xanthone Derivatives | MRSA N315 | ≤ 3.125 | [9] |

| Xanthone Derivatives | E. coli ATCC 25922 | ≤ 3.125 | [9] |

Table 4: Antioxidant Activity of Selected Xanthones

| Compound | Assay | IC50 (µM) | Reference |

| Xanthone III | O₂⁻ Scavenging | ~10 | [10] |

| Xanthone V | O₂⁻ Scavenging | ~20 | [10] |

| Xanthone III | OH• Scavenging | ~5 | [10] |

| Xanthone V | OH• Scavenging | ~10 | [10] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the preliminary biological screening of xanthones like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11][12]

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test sample to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[13][14]

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]

Neurite Outgrowth Assay

This assay assesses the potential of a compound to promote the growth of neurites from neuronal cells, a key process in neuronal development and regeneration.

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., PC12 cells or primary neurons) on a suitable substrate (e.g., collagen-coated plates) in a low-serum medium.

-

Compound Treatment: Treat the cells with various concentrations of this compound in the presence of a sub-optimal concentration of a neurotrophic factor, such as Nerve Growth Factor (NGF).

-

Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin antibody) and a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Analyze the images to quantify neurite length, number of neurites per cell, and branching.[15][16][17][18]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by xanthones.

Caption: Experimental workflow for the screening of this compound.

Caption: NF-κB signaling pathway and potential inhibition by xanthones.

Caption: Simplified NGF signaling pathway for neurite outgrowth.

Conclusion

This compound, as a member of the pharmacologically rich xanthone family from Garcinia mangostana, holds significant promise for further investigation. While direct biological screening data for this specific compound is currently sparse, the established activities of related xanthones in cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial assays provide a strong rationale for its comprehensive evaluation. The provided experimental protocols offer a robust framework for conducting such preliminary screenings. Future research should focus on generating specific quantitative data for this compound to elucidate its structure-activity relationships and to validate its potential as a lead compound for drug development. The enhancement of NGF-mediated neurite outgrowth is a particularly interesting activity that warrants deeper investigation into the underlying molecular mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Cytotoxic xanthones from Garcinia pedunculata fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcogj.com [phcogj.com]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 神经突生长试验 [sigmaaldrich.cn]

- 17. sartorius.com [sartorius.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Neuroactive Potential of Prenylated Xanthones: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated xanthones, a class of polyphenolic compounds predominantly found in plants of the Clusiaceae family, have emerged as promising candidates for the development of novel neurotherapeutics. Their unique chemical structures, characterized by a xanthone scaffold with one or more isoprenyl groups, contribute to a wide range of biological activities. This technical guide provides an in-depth literature review of the neuroactive properties of prenylated xanthones, with a focus on their potential applications in neurodegenerative and neurological disorders. We will delve into their mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Neuroprotective and Anti-neuroinflammatory Activities

Prenylated xanthones have demonstrated significant neuroprotective and anti-inflammatory effects in various in vitro and in vivo models. These properties are crucial for combating the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's disease, which are characterized by neuronal loss and chronic inflammation.

Cholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Several prenylated xanthones have been identified as potent inhibitors of these enzymes.

| Prenylated Xanthone | Target Enzyme | IC50 (µM) | Source |

| Garcinone C | AChE | 1.24 | [1] |

| γ-Mangostin | BChE | 1.78 | [1] |

| α-Mangostin | AChE | 5.13 | [1] |

| Mangostanol | AChE | 7.94 | [1] |

| 3-Isomangostin | AChE | 11.2 | [1] |

| 8-Deoxygartanin | BChE | 20.4 | [1] |

| Synthetic Xanthone 23 | AChE | 0.88 | [2] |

| Synthetic Xanthone 28 | AChE | 1.28 | [2] |

Table 1: Cholinesterase Inhibitory Activity of Prenylated Xanthones

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of monoamine neurotransmitters like dopamine and serotonin. Their inhibition can be a therapeutic approach for Parkinson's disease and depression.

| Prenylated Xanthone | Target Enzyme | IC50 (µM) | Source |

| 1,3-Dihydroxy-2-methylxanthone | MAO-A | 3.7 | [3] |

| AMT Analog (7-Me-AMT) | MAO-A | 0.049 | [4] |

| HMC | MAO-B | 3.23 | [3] |

| HMC | MAO-A | 13.97 | [3] |

Table 2: Monoamine Oxidase Inhibitory Activity of Prenylated Xanthones

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Prenylated xanthones can suppress the production of pro-inflammatory mediators. Nanomolar concentrations (100-500 nM) of α-mangostin have been shown to suppress the production of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in microglia[5].

| Prenylated Chalcone | Target | IC50 (µM) | Source |

| Isobavachalcone | NO Production | Not specified | [6] |

| Bavachromene | NO Production | Not specified | [6] |

| Kanzonol B | NO Production | Not specified | [6] |

| Tussilagone | NO Production | 8.67 | [7] |

| Tussilagone | PGE2 Production | 14.1 | [7] |

Table 3: Anti-inflammatory Activity of Prenylated Chalcones (Structurally related to Xanthones)

Key Signaling Pathways in Neuroactivity

The neuroprotective and anti-inflammatory effects of prenylated xanthones are mediated through the modulation of several critical intracellular signaling pathways.

α-Mangostin: A Multi-Target Neuroprotective Agent

α-Mangostin, one of the most studied prenylated xanthones, exerts its neuroprotective effects through multiple pathways. In models of oxidative stress, it activates the SIRT1/FOXO3a pathway, which is involved in cellular stress resistance and longevity[6][8][9]. In the context of neuroinflammation, α-mangostin inhibits the TLR4/TAK1/NF-κB signaling cascade, a key pathway in the inflammatory response[5][10][11].

References

- 1. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted xanthones as selective and reversible monoamine oxidase A (MAO-A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inhibition ic50 values: Topics by Science.gov [science.gov]

- 5. Natural Xanthone α-Mangostin Inhibits LPS-Induced Microglial Inflammatory Responses and Memory Impairment by Blocking the TAK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Neurotrophic Potential of Xanthones on PC12 Cells: A Technical Guide

An In-depth Examination of the Effects of Xanthone Compounds on Neuronal Cell Differentiation, with a Focus on the PC12 Cell Line as a Model System.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The quest for novel therapeutic agents for neurodegenerative diseases has led to the exploration of a wide array of natural compounds. Among these, xanthones, a class of polyphenolic compounds predominantly found in the Garcinia genus, have garnered significant attention for their diverse pharmacological activities. While extensive research on the specific compound Isogarciniaxanthone E in the context of PC12 cell differentiation is not currently available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of the known neurotrophic and neuroprotective effects of related xanthones. Furthermore, this document will serve as a detailed manual for researchers interested in investigating the potential of novel compounds, such as this compound, on neuronal differentiation using the well-established PC12 cell line model.

The PC12 cell line, derived from a rat pheochromocytoma, represents an invaluable in vitro model for studying neuronal differentiation.[1] Upon stimulation with nerve growth factor (NGF), these cells cease proliferation and undergo a remarkable transformation, extending neurites and adopting a phenotype reminiscent of sympathetic neurons.[1] This characteristic makes them an ideal system for screening and elucidating the mechanisms of action of potential neurotrophic compounds.

This guide will summarize the available quantitative data on the effects of various xanthones on neuronal cells, provide detailed experimental protocols for assessing PC12 cell differentiation, and visualize the key signaling pathways implicated in this process.

Neuroprotective and Neuro-related Effects of Xanthones

While direct evidence of this compound inducing PC12 cell differentiation is absent, numerous studies have highlighted the neuroprotective properties of other xanthones, particularly those isolated from Garcinia mangostana (mangosteen). These compounds have been shown to mitigate neurotoxicity, reduce oxidative stress, and modulate inflammatory responses in various neuronal models.

For instance, α-mangostin, a major xanthone from mangosteen, has demonstrated protective effects in PC12 cells against toxicity induced by various agents.[2] Other studies have indicated that xanthones can increase the levels of brain-derived neurotrophic factor (BDNF), a key modulator of neuronal plasticity.[3] Garcinone D, another xanthone, has been found to promote the proliferation of neural progenitor cells.[4] These findings suggest that the xanthone scaffold is a promising starting point for the development of neuroprotective and potentially neuro-differentiating agents.

Quantitative Data on Xanthone Effects

The following table summarizes the available quantitative data on the effects of selected xanthones on neuronal and related cell lines. It is important to note that these studies primarily focus on neuroprotection and cell viability rather than differentiation.

| Xanthone | Cell Line | Concentration | Effect | Reference |

| α-Mangostin | PC12 | 4 µM | EC50 value for cell death induction (apoptosis) | [2] |

| Garcinone D | C17.2 neural progenitor cells | 1-10 µM | Promoted cell proliferation | [4] |

| α-Mangostin, Gartanin, Garcinone C, γ-Mangostin | HT22 hippocampal neuronal cells | Not specified | Neuroprotective effects against glutamate-induced cell death | [5][6] |

| Epigarcinol, Isogarcinol | PC-3 (prostate cancer cell line, often used in initial toxicity screening) | IC50 ~5-12 µg/mL | Inhibited cell proliferation | [7] |

Experimental Protocols for Assessing PC12 Cell Differentiation

To investigate the effect of a novel compound like this compound on PC12 cell differentiation, a series of well-defined experiments are required. The following protocols provide a detailed methodology for such a study.

PC12 Cell Culture and Maintenance

-

Cell Line: PC12 (ATCC CRL-1721).

-

Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days when they reach 80-90% confluency.

Neurite Outgrowth Assay

This assay is the primary method for quantifying neuronal differentiation in PC12 cells.

-

Seeding: PC12 cells are seeded onto collagen-coated plates (e.g., 24-well plates) at a density of 1 x 10^4 cells/well.

-

Treatment: After 24 hours, the culture medium is replaced with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum). The cells are then treated with various concentrations of the test compound (e.g., this compound). A positive control (e.g., 50 ng/mL NGF) and a negative control (vehicle) are included.

-

Incubation: Cells are incubated for a defined period, typically 3-7 days, with the medium and treatments refreshed every 2-3 days.

-

Analysis:

-

Morphological Assessment: Cells are visualized using a phase-contrast microscope. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of differentiated cells is determined by counting at least 100 cells per well in multiple random fields.

-

Neurite Length Measurement: The length of the longest neurite for each differentiated cell can be measured using image analysis software (e.g., ImageJ).

-

Western Blot Analysis for Neuronal Markers

To confirm differentiation at the molecular level, the expression of specific neuronal proteins can be assessed.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against neuronal markers such as β-III tubulin, neurofilament, or Growth Associated Protein 43 (GAP-43).[8] An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in PC12 Cell Differentiation

The differentiation of PC12 cells is a complex process orchestrated by a network of intracellular signaling pathways. The primary pathway activated by NGF is the Ras-MAPK (Mitogen-Activated Protein Kinase) cascade.[9] A sustained activation of this pathway is crucial for neuronal differentiation.[9]

Key Signaling Molecules:

-

TrkA Receptor: NGF binds to its high-affinity receptor, TrkA, leading to its dimerization and autophosphorylation.

-

Ras: The activated TrkA receptor recruits adapter proteins that activate the small G-protein, Ras.

-

Raf, MEK, ERK: Ras activates a kinase cascade, sequentially phosphorylating and activating Raf, MEK (MAPK/ERK kinase), and finally ERK (Extracellular signal-regulated kinase).

-

Transcription Factors: Activated ERK translocates to the nucleus and phosphorylates transcription factors (e.g., CREB), leading to the expression of genes required for neuronal differentiation.

Visualizations

Experimental Workflow for Assessing PC12 Cell Differentiation

Caption: Experimental workflow for evaluating the effect of a test compound on PC12 cell differentiation.

Signaling Pathway of NGF-Induced PC12 Cell Differentiation

Caption: The canonical Ras-MAPK signaling pathway activated by NGF to induce PC12 cell differentiation.

Conclusion

While the direct effects of this compound on PC12 cell differentiation remain to be elucidated, the broader class of xanthones exhibits significant neuroprotective and other neuro-related activities that warrant further investigation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to systematically evaluate the neurotrophic potential of this compound and other novel compounds. Such studies will be instrumental in uncovering new therapeutic leads for the treatment of neurodegenerative diseases.

References

- 1. PC12 cell line - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Garcinone D, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PC12 cell neuronal differentiation is associated with prolonged p21ras activity and consequent prolonged ERK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bioactivity of Isogarciniaxanthone E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogarciniaxanthone E is a prenylated xanthone isolated from the medicinal plant Garcinia xanthochymus. This natural compound has garnered scientific interest due to its notable biological activities, particularly its role in promoting neurite outgrowth. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its observed biological effects, the signaling pathways it is proposed to modulate, and the experimental methodologies used in its investigation. While a specific, direct molecular target for this compound has yet to be definitively identified in publicly available literature, this document synthesizes the existing data to support further research and drug development efforts.

Biological Activity and Cellular Effects

The primary and most consistently reported biological effect of this compound is the enhancement of nerve growth factor (NGF)-mediated neurite outgrowth in pheochromocytoma (PC12) cells, a well-established model for neuronal differentiation.[1] In addition to its neurotrophic potential, studies on structurally similar xanthones isolated from Garcinia species suggest potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data on Biological Activity

To date, specific quantitative data on the binding affinity or enzymatic inhibition of this compound towards a particular molecular target are not available in the public domain. The available quantitative information pertains to the effective concentrations of the compound in cell-based assays.

| Biological Effect | Cell Line | Concentration(s) | Treatment Duration | Notes |

| Enhancement of Neurite Outgrowth | PC12D | 1 µM, 3 µM | 48 hours | In the presence of 2 ng/mL Nerve Growth Factor (NGF)[1] |

Implicated Signaling Pathways

Based on the observed biological effects of this compound and the known mechanisms of related compounds, several signaling pathways are implicated in its mechanism of action.

NGF-Mediated Neurite Outgrowth

This compound's ability to enhance NGF-induced neurite outgrowth suggests its modulation of the NGF signaling cascade. The binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiates a signaling cascade that is crucial for neuronal survival and differentiation. Key downstream pathways include the Ras/MAPK/ERK pathway and the PI3K/Akt pathway, both of which are central to promoting neurite extension.

Potential Anti-Cancer Mechanisms (Inferred from Related Xanthones)

Studies on other Garcinia xanthones, such as Garcinone E, have revealed mechanisms of cytotoxicity in cancer cells involving the induction of apoptosis and cell cycle arrest. These processes are often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways like JNK, as well as the intrinsic (mitochondrial) pathway of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key experiments cited in the study of this compound and related compounds.

Neurite Outgrowth Assay in PC12 Cells

This protocol is a standard method for assessing the effects of compounds on neuronal differentiation.

Workflow:

Detailed Steps:

-

Cell Culture: PC12 cells are cultured in a complete medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells are seeded onto collagen-coated multi-well plates at an appropriate density to allow for individual cell morphology analysis.

-

Differentiation and Treatment: The culture medium is replaced with a low-serum medium containing a suboptimal concentration of NGF (e.g., 2 ng/mL). This compound is then added at final concentrations of 1 µM and 3 µM. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.

-

Incubation: The cells are incubated for 48 hours to allow for neurite extension.

-

Fixation and Staining: After incubation, the cells are fixed with 4% paraformaldehyde in PBS. For visualization, cells can be stained with a general cell stain like crystal violet or processed for immunocytochemistry using an antibody against a neuronal marker such as β-tubulin III, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Images of the cells are captured using a light or fluorescence microscope. Neurite length and the percentage of cells bearing neurites are quantified using image analysis software or manual measurement. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

Apoptosis and Cell Cycle Analysis (General Protocol for Xanthones)

These protocols are used to determine if a compound induces programmed cell death or alters cell cycle progression in cancer cells.

Workflow:

Detailed Steps for Cell Cycle Analysis:

-

Cell Treatment: Cancer cells are seeded in multi-well plates and treated with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Detailed Steps for Apoptosis Analysis by Western Blot:

-

Cell Treatment and Lysis: Following treatment with the xanthone, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates promising bioactivity, particularly in the context of neuronal differentiation. Its ability to enhance NGF-mediated neurite outgrowth positions it as a potential lead compound for the development of therapies for neurodegenerative diseases or nerve injury. However, the precise molecular target(s) of this compound remain to be elucidated. Future research should focus on target identification studies, such as affinity chromatography-mass spectrometry or thermal shift assays, to pinpoint its direct binding partners. Furthermore, a more detailed investigation into the specific signaling nodes within the NGF pathway that are modulated by this compound is warranted. Elucidating these fundamental aspects of its mechanism of action will be critical for its advancement as a potential therapeutic agent. The inferred anti-cancer properties, based on related xanthones, also suggest that a broader screening of this compound's activity against various cancer cell lines could be a fruitful area of investigation.

References

Methodological & Application

Application Notes and Protocols for Neurite Outgrowth Assay in PC12 Cells

For Researchers, Scientists, and Drug Development Professionals

Topic: A General Protocol for Assessing Neurite Outgrowth in PC12 Cells, Adaptable for Novel Compounds Such as Isogarciniaxanthone E

Introduction

The rat pheochromocytoma cell line, PC12, is a well-established in vitro model for studying neuronal differentiation and neurite outgrowth.[1][2][3] When treated with nerve growth factor (NGF) or other neurotrophic agents, PC12 cells cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons.[2][3] This characteristic makes them an invaluable tool for screening and characterizing compounds that may promote neuronal regeneration and for investigating the underlying signaling pathways. This document provides a detailed protocol for conducting a neurite outgrowth assay in PC12 cells, which can be adapted for testing the effects of novel compounds like this compound.

Data Presentation

The following table presents hypothetical data from a neurite outgrowth assay to illustrate how quantitative results can be summarized. In this example, "Compound X" (representing a test compound like this compound) is evaluated for its ability to induce neurite outgrowth in PC12 cells, both alone and in combination with a low dose of Nerve Growth Factor (NGF).

Table 1: Effect of Compound X on Neurite Outgrowth in PC12 Cells

| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Number of Primary Neurites per Cell |

| Vehicle Control | - | 5 ± 1.2 | 15 ± 3.5 | 1.1 ± 0.3 |

| NGF (Positive Control) | 50 ng/mL | 65 ± 5.8 | 85 ± 9.2 | 3.5 ± 0.8 |

| Compound X | 1 | 8 ± 2.1 | 20 ± 4.1 | 1.3 ± 0.4 |

| 10 | 25 ± 4.5 | 45 ± 6.8 | 2.1 ± 0.6 | |

| 50 | 40 ± 5.1 | 60 ± 7.5 | 2.8 ± 0.7 | |

| Compound X + NGF (2.5 ng/mL) | 1 | 15 ± 3.3 | 35 ± 5.5 | 1.8 ± 0.5 |

| 10 | 45 ± 6.2 | 70 ± 8.1 | 3.0 ± 0.9 | |

| 50 | 75 ± 7.9 | 105 ± 11.4 | 4.2 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

PC12 cells (ATCC CRL-1721)

-

RPMI-1640 medium

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

Poly-L-lysine (PLL)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody (e.g., anti-βIII-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Microplates (24- or 96-well, tissue culture treated)

Experimental Workflow

Caption: Experimental workflow for the PC12 cell neurite outgrowth assay.

Detailed Methodologies

1. Cell Culture and Maintenance:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[4]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculture cells every 2-3 days to maintain optimal density.

2. Plate Preparation and Cell Seeding:

-

Coat the wells of a 24- or 96-well plate with 0.01% poly-L-lysine overnight at room temperature.[4]

-

Aspirate the PLL solution and wash the wells twice with sterile PBS.

-

Trypsinize the PC12 cells and seed them at a density of 1 x 10^4 cells/well.[4]

-

Allow the cells to adhere for 24 hours before treatment.

3. Compound Treatment:

-

After cell adhesion, gently replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% horse serum) to reduce basal proliferation.

-

Prepare serial dilutions of the test compound (e.g., this compound) and controls. A positive control, such as 50 ng/mL NGF, and a vehicle control should be included.

-

Add the compounds to the respective wells and incubate for 48 to 72 hours.

4. Immunocytochemistry:

-

Following incubation, carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against a neuronal marker, such as βIII-tubulin, overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

5. Imaging and Quantification:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify neurite outgrowth using appropriate software (e.g., ImageJ with the NeuronJ plugin).

-

A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[4]

-

Measure the following parameters:

-

Percentage of neurite-bearing cells.

-

Average length of the longest neurite per neuron.

-

Total neurite length per neuron.

-

Number of primary neurites per cell.

-

Signaling Pathways in Neurite Outgrowth

Several signaling cascades are known to be crucial for NGF-induced neurite outgrowth in PC12 cells. The mitogen-activated protein kinase (MAPK/ERK) pathway is a key player in this process.[5][6] Activation of this pathway is often investigated to understand the mechanism of action of novel neuritogenic compounds.

Caption: The canonical NGF/TrkA-mediated MAPK/ERK signaling pathway in PC12 cells.

Conclusion

This document provides a comprehensive framework for assessing the neuritogenic potential of novel compounds using PC12 cells. By following the detailed protocols for cell culture, treatment, and analysis, researchers can obtain robust and reproducible data. Furthermore, understanding the key signaling pathways involved in neurite outgrowth, such as the MAPK/ERK cascade, can guide mechanistic studies to elucidate how a compound of interest exerts its effects. This adaptable protocol serves as a valuable starting point for the discovery and development of new therapeutics for neurodegenerative diseases and nerve injury.

References

- 1. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Light-Mediated Kinetic Control Reveals the Temporal Effect of the Raf/MEK/ERK Pathway in PC12 Cell Neurite Outgrowth | PLOS One [journals.plos.org]

preparing Isogarciniaxanthone E stock solutions for cell culture

Introduction

Isogarciniaxanthone E is a natural xanthone isolated from Garcinia xanthochymus.[1][2] It has been identified as a compound that enhances nerve growth factor (NGF)-mediated neurite outgrowth in cellular models.[1][2] This property makes it a valuable tool for researchers in neuroscience, drug discovery, and developmental biology who are studying neuronal differentiation, neurodegenerative diseases, and nerve regeneration. These application notes provide a comprehensive guide to preparing and using this compound in cell culture experiments.

Mechanism of Action

This compound has been shown to potentiate the effects of Nerve Growth Factor (NGF). NGF initiates a signaling cascade by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[3] This binding leads to the dimerization and autophosphorylation of TrkA on tyrosine residues.[3] The phosphorylated receptor then serves as a docking site for adaptor proteins, activating downstream signaling pathways critical for neuronal survival and differentiation, including the PI3K/Akt and Ras/MAPK/ERK pathways.[3][4][5] this compound is reported to enhance the neurite outgrowth stimulated by NGF, suggesting it may positively modulate one or more components of this signaling cascade.[1]

Data Summary

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 464.5 g/mol | [4] |

| Appearance | Solid Powder | N/A |

| Purity | ≥98% (or as specified by supplier) | N/A |

| Solubility | Soluble in DMSO | [6] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO), sterile | [6] |

| Typical Working Conc. | 1 - 3 µM | [7] |

| Storage Conditions | -20°C (Powder and Stock Solution) | N/A |

Experimental Protocols

Materials

-

This compound powder

-

Sterile, anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile, light-blocking storage vials (e.g., amber tubes)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Cell culture medium appropriate for your cell line

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 464.5 g/mol x 1000 mg/g = 4.645 mg

-

-

-

Weighing the Compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 4.65 mg of this compound powder directly into the microcentrifuge tube. Record the exact weight.

-

-

Dissolving the Compound:

-

Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

-

Volume (µL) = [Mass (mg) / 464.5 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)

-

-

Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the powder.

-

Cap the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes or cryovials.

-

Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.

-

Store the aliquots at -20°C for long-term storage.

-

Protocol for Preparing Working Solutions

-

Thawing the Stock Solution:

-

Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

-

-

Dilution to Working Concentration:

-

Prepare your working solutions by diluting the 10 mM stock solution in your complete cell culture medium. It is recommended to perform a serial dilution if very low concentrations are required.

-

Example for a 1 µM working solution in 10 mL of medium:

-

Use the formula: C1V1 = C2V2

-

C1 = 10 mM (10,000 µM)

-

V1 = ?

-

C2 = 1 µM

-

V2 = 10 mL (10,000 µL)

-

-

V1 = (1 µM x 10,000 µL) / 10,000 µM = 1 µL

-

Add 1 µL of the 10 mM stock solution to 10 mL of your cell culture medium.

-

-

Mix the working solution thoroughly by gently pipetting up and down or inverting the tube/flask several times.

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions to account for any effects of the solvent on the cells.

-

Visualizations

NGF Signaling Pathway Leading to Neurite Outgrowth

Caption: NGF binding to TrkA activates PI3K/Akt and MAPK/ERK pathways to promote neurite outgrowth.

Experimental Workflow for Preparing this compound Solutions

Caption: Workflow for preparing this compound stock and working solutions for cell culture.

References

- 1. Nerve growth factor-induced neurite outgrowth is potentiated by stabilization of TrkA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]

- 5. Effects of Reactive Oxygen and Nitrogen Species on TrkA Expression and Signalling: Implications for proNGF in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Optimal Concentration of Isogarciniaxanthone E for Neurite Promotion: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogarciniaxanthone E, a prenylated xanthone isolated from Garcinia xanthochymus, has been identified as a potent promoter of neurite outgrowth, a critical process in neuronal development and regeneration. This document provides detailed application notes and protocols for researchers investigating the neurotrophic properties of this compound. The optimal concentration for promoting neurite outgrowth in PC12D cells has been determined to be 10 µM, particularly when used to potentiate the effects of Nerve Growth Factor (NGF).

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound and its effect on neurite outgrowth.

| Compound | Concentration (µM) | Cell Line | Co-treatment | Observed Effect | Reference |

| This compound | 10 | PC12D | 2 ng/mL NGF | Marked enhancement of NGF-mediated neurite outgrowth. The proportion of neurite-bearing cells was significantly increased. | Chanmahasathien, W., et al. (2003). Chemical & Pharmaceutical Bulletin, 51(11), 1332-1334. & Chanmahasathien, W., et al. (2003). Phytochemistry, 64(5), 981-986. |

Experimental Protocols

This section provides a detailed protocol for a neurite outgrowth assay using PC12D cells to evaluate the efficacy of this compound. This protocol is based on the methodologies reported in the primary literature.

Materials

-

PC12D cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF-7S from mouse submaxillary gland)

-

This compound

-

Collagen Type I, rat tail

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well tissue culture plates

-

Inverted microscope with a camera

-

Image analysis software

Experimental Workflow

Caption: Experimental workflow for assessing this compound-induced neurite outgrowth.

Detailed Procedure

-

Plate Coating:

-

Coat the wells of a 96-well plate with 50 µg/mL of rat tail collagen Type I in sterile PBS.

-

Incubate the plate at 37°C for at least 1 hour.

-

Aspirate the collagen solution and wash the wells twice with sterile PBS. Allow the plates to air dry in a sterile environment.

-

-

Cell Culture and Seeding:

-

Culture PC12D cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 5% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Seed the cells into the collagen-coated 96-well plates at a density of 2 x 10^4 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Treatment:

-

After 24 hours, replace the culture medium with a low-serum medium (e.g., DMEM with 1% HS).

-

Prepare stock solutions of this compound in DMSO. Further dilute in the low-serum medium to achieve final desired concentrations (e.g., a range from 1 to 20 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

-

Prepare a working solution of NGF at a final concentration of 2 ng/mL in the low-serum medium.

-